(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Catalog No.
S1521613
CAS No.
114873-12-0
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichloro...

CAS Number

114873-12-0

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

IUPAC Name

(2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

KSDWBXFRQWMWHO-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group on the amino function and a dichlorophenyl substituent on the propanoic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential applications in drug development and as a building block for peptide synthesis. The structural complexity of this compound allows for various interactions in biological systems, making it a subject of study for its biological activity and synthesis methods.

The reactivity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid can be attributed to its functional groups. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which may enhance its biological activity.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in medicinal chemistry for drug formulation.
  • Amide Formation: The amino group can participate in amide bond formation with carboxylic acids or activated esters, facilitating peptide synthesis.

These reactions are foundational for modifying the compound's structure to improve its pharmacological properties.

Research indicates that compounds similar to (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation, indicating promise in cancer therapy.
  • Neuroprotective Effects: Compounds with similar structural features have been studied for neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Understanding these biological activities is crucial for exploring therapeutic applications.

Several methods have been developed for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid:

  • Conventional Organic Synthesis: This involves standard reactions such as amination and carboxylic acid activation followed by coupling reactions.
  • Solid-phase Peptide Synthesis: Utilizing solid supports allows for the sequential addition of amino acids, including this compound as a building block.
  • Enzymatic Synthesis: Enzymes can be employed to catalyze specific transformations, providing a more environmentally friendly approach.

These methods highlight the versatility in synthesizing complex amino acid derivatives.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has several applications:

  • Pharmaceutical Development: As a precursor in the synthesis of bioactive peptides and drugs.
  • Research Tool: Used in studies investigating amino acid behavior and interactions within biological systems.
  • Chemical Biology: Serves as a model compound for exploring the structure-activity relationship of amino acids.

The compound's unique features make it valuable in both academic and industrial research settings.

Studies on the interactions of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid with biological targets are essential for understanding its pharmacodynamics. Research typically focuses on:

  • Protein Binding Studies: Evaluating how well the compound interacts with various proteins can elucidate its mechanism of action.
  • Cellular Uptake Experiments: Investigating how effectively the compound enters cells can inform on its bioavailability and therapeutic potential.
  • Receptor Binding Affinity: Assessing binding affinities to specific receptors helps predict biological effects and therapeutic uses.

These studies contribute to a comprehensive understanding of the compound's potential applications.

Several compounds share structural features with (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-3-(4-chlorophenyl)propanoic acidChlorophenyl groupKnown for neuroprotective effects
3-(2-Chlorophenyl)alanineSimple phenyl substitutionExhibits antimicrobial activity
4-(tert-butoxycarbonyl)phenylalanineSimilar protecting groupUsed extensively in peptide synthesis

These compounds illustrate variations in substituents that influence their biological activities and synthetic utility. The uniqueness of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid lies in its specific dichlorophenyl substitution and tert-butoxycarbonyl protection, which may enhance its stability and reactivity compared to others.

Chlorination Strategies for 2,4-Dichlorophenylalanine Derivatives

The synthesis of 2,4-dichlorophenylalanine derivatives requires precise regioselective chlorination of the aromatic ring. Key approaches include:

1. Electrophilic Aromatic Substitution
Chlorine gas (Cl₂) or chlorinating agents (e.g., Cl₂ in CCl₄) react with phenylalanine under acidic conditions. For 2,4-dichlorophenylalanine, sequential chlorination at the 2- and 4-positions is achieved by controlling reaction temperature and catalysts. For example, direct chlorination of D-phenylalanine at 0–5°C with Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) yields selective substitution.

2. Catalytic Chlorination
Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) enhance regioselectivity. These systems stabilize transition states, favoring chlorination at the 2- and 4-positions over the 3-position.

Table 1: Chlorination Methods and Outcomes

MethodConditionsYield (%)RegioselectivityReference
Cl₂ gas in CCl₄0–5°C, FeCl₃ catalyst75–852,4-dichloro
Chlorine with zeolite25°C, 12 h65–702,4-dichloro
Microwave-assisted100°C, 30 min60–65Mixed products

Boc Protection and Functionalization in Peptide Synthesis

The Boc group is introduced to protect the amino group during peptide coupling. Standard protocols involve:

1. Boc Protection
2,4-Dichlorophenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃, THF/H₂O). The reaction proceeds at 0–5°C to minimize racemization.

2. Solid-Phase Peptide Synthesis (SPPS)
Boc-protected amino acids are coupled to resins using carbodiimide reagents (e.g., DCC, HOBt). The 2,4-dichlorophenylalanine derivative is incorporated into peptides for enhanced hydrophobicity and stability.

Table 2: Boc Protection Conditions

ParameterValuePurpose
ReagentBoc₂O, NaHCO₃Protect amino group
SolventTHF/H₂O (1:1)Optimize reaction efficiency
Temperature0–5°CPrevent side reactions

Enzymatic Approaches: PAL-Catalyzed Amination of Cinnamic Acids

Phenylalanine ammonia lyase (PAL) from Rhodotorula graminis catalyzes the addition of ammonia to cinnamic acid derivatives, producing phenylalanine analogs. For 2,4-dichlorophenylalanine, the substrate is 2,4-dichlorocinnamic acid.

Mechanism

  • Substrate Binding: PAL binds 2,4-dichlorocinnamic acid.
  • Ammonia Addition: Ammonia attacks the α-carbon, forming a trans-cinnamic acid intermediate.
  • Rearrangement: Rearrangement yields 2,4-dichlorophenylalanine.

Advantages

  • Enantioselectivity: PAL produces L- or D-enantiomers depending on strain optimization.
  • Sustainability: Biocatalysis reduces reliance on chemical chlorination.

Table 3: PAL-Catalyzed Reaction Parameters

ParameterValueOutcome
Enzyme SourceRhodotorula graminisHigh yield
pH8.5–9.0Optimal activity
Temperature25–30°CStability maintained

Green Chemistry Synthesis: One-Step Chlorination and Catalyst Optimization

Green chemistry approaches focus on minimizing waste and using eco-friendly solvents.

1. Continuous Flow Chlorination
Chlorine gas is introduced into a microreactor with phenylalanine, enabling precise control over reaction time and temperature. This method reduces solvent usage and byproduct formation.

2. Catalyst Optimization
Heterogeneous catalysts like TiO₂ or graphene oxide enhance reaction efficiency. For example, TiO₂ nanoparticles improve chlorination rates under UV light, lowering energy consumption.

Table 4: Green Chlorination Methods

MethodCatalystSolventYield (%)
Continuous flowNoneCCl₄80
TiO₂ nanoparticlesTiO₂Acetic acid75

XLogP3

3.8

Dates

Modify: 2023-08-15

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